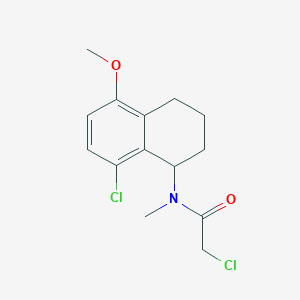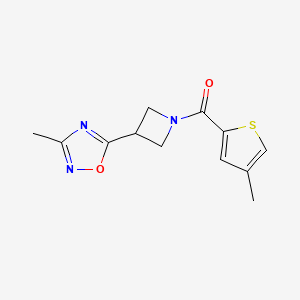
(3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(4-methylthiophen-2-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-(3-Methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)(4-methylthiophen-2-yl)methanone is a useful research compound. Its molecular formula is C12H13N3O2S and its molecular weight is 263.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Azetidinone Formation and Intermolecular Reactions
Azetidinone compounds, such as β-lactam-4-ylidene, have been studied for their unique chemical reactions and formations. For instance, 3-Phenoxy-1-phenyl-2-azetidinon-4-ylidene, generated by thermolysis of a spiro-fused β-lactam oxadiazoline precursor, undergoes reactions like 1,2-H migration and [4 + 2] cycloaddition, which are critical in understanding the behavior of azetidinone compounds in various chemical environments (Zoghbi & Warkentin, 1992).
Synthesis and Biological Properties of Azo-Azomethine Dyes
Azo-azomethine dyes, including those with 1,2,5-oxadiazole groups, exhibit interesting solvatochromism and biological properties. These compounds show moderate antioxidant activity and varying degrees of antibacterial effectiveness, demonstrating their potential use in biological and chemical applications (Kakanejadifard et al., 2014).
Spiro Oxetane-Containing Compounds in Drug Metabolism
Spiro oxetane-containing compounds, like AZD1979, show unique metabolic properties. The study of their metabolism has revealed insights into enzyme-catalyzed biotransformations, such as hydration and ring opening, which are critical for understanding the metabolic stability and physicochemical properties of drug candidates (Li et al., 2016).
Synthesis of Nitrogen and Sulfur-Containing Heterocyclic Compounds
The synthesis of azetidinones and thiazolidinones, containing nitrogen and sulfur, has been explored for their potential pharmacological activities. These compounds have shown promising results in antibacterial and antifungal screenings, indicating their potential use in medical and pharmaceutical research (Mistry & Desai, 2006).
Glutathione S-Transferase in Metabolism of Strained Rings
The metabolism of AZD1979, a compound with a strained spiro-azetidine ring, has revealed a unique GST-catalyzed pathway for the formation of glutathione-conjugated metabolites. This pathway is critical for understanding the role of glutathione S-transferase in the metabolism of strained ring systems in drug candidates (Li et al., 2019).
Properties
IUPAC Name |
[3-(3-methyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]-(4-methylthiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2S/c1-7-3-10(18-6-7)12(16)15-4-9(5-15)11-13-8(2)14-17-11/h3,6,9H,4-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWZSWOQYSVJBIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)N2CC(C2)C3=NC(=NO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
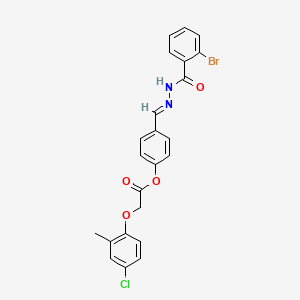
![N-(2,4-difluorophenyl)-2-({4-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-2-yl}thio)acetamide](/img/structure/B2764771.png)
![1-(Aminomethyl)-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid;hydrochloride](/img/structure/B2764772.png)
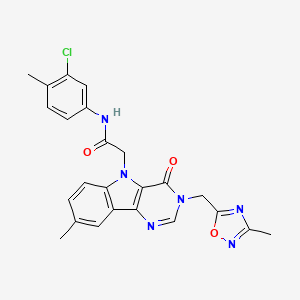
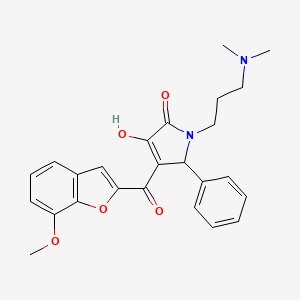
![2-[(2E)-3-(4-chlorophenyl)prop-2-enoyl]phenyl 4-nitrobenzoate](/img/structure/B2764779.png)
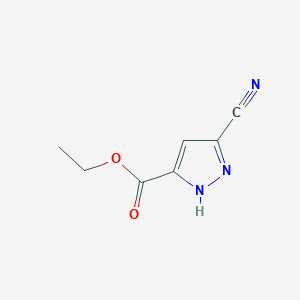
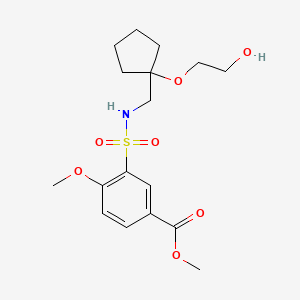
![N-[4-(2-chloroacetyl)phenyl]-N-methylformamide](/img/structure/B2764783.png)
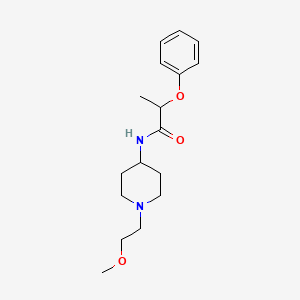

![2-chloro-6-fluorobenzenecarbaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone](/img/structure/B2764788.png)
![(E)-N-[[2-(Difluoromethoxy)-4-propoxyphenyl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2764789.png)
